molecular formula C10H8ClF4N3 B8190469 4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride

Cat. No.: B8190469
M. Wt: 281.64 g/mol
InChI Key: PAGYEWHSEKYETN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a trifluoromethyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-fluorophenylhydrazine hydrochloride with a trifluoromethyl-substituted ketone under acidic conditions to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and metal catalysts. Reaction conditions may vary depending on the desired transformation, but typical conditions involve controlled temperatures, specific solvents, and appropriate reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds .

Scientific Research Applications

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3.ClH/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15;/h1-4H,(H3,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGYEWHSEKYETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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